Coordination Network Dimensionality: 3D Frameworks with 4-Pyridyl Isomer vs. 1D Chains with 3-Pyridyl Isomer
Under identical reaction conditions with Hg(II) halides, the 4-pyridyl isomer (L4) yields a 3D 4-fold interpenetrated framework, whereas the 3-pyridyl isomer (L3) forms only 1D chains, and the 2-pyridyl isomer (L2) forms 2D networks [1]. This divergent topology is a direct consequence of the nitrogen atom orientation and its influence on metal coordination geometry.
| Evidence Dimension | Coordination network dimensionality |
|---|---|
| Target Compound Data | 3D 4-fold interpenetrated framework (with Hg(II) halides) |
| Comparator Or Baseline | L3 isomer: 1D chain; L2 isomer: 2D network |
| Quantified Difference | 3D vs. 1D vs. 2D networks |
| Conditions | Reactions of ligand with HgCl2 or HgBr2 in MeOH/DMF, single-crystal X-ray diffraction [1] |
Why This Matters
Higher dimensionality correlates with increased pore volume, surface area, and potential for guest encapsulation in MOF applications, making L4 the preferred choice for constructing robust porous materials.
- [1] Wu, G., Wang, X. F., Okamura, T. A., Sun, W. Y., & Ueyama, N. (2006). Syntheses, structures, and photoluminescence properties of metal(II) halide complexes with pyridine-containing flexible tripodal ligands. Inorganic Chemistry, 45(21), 8523–8532. https://doi.org/10.1021/ic060493u View Source
